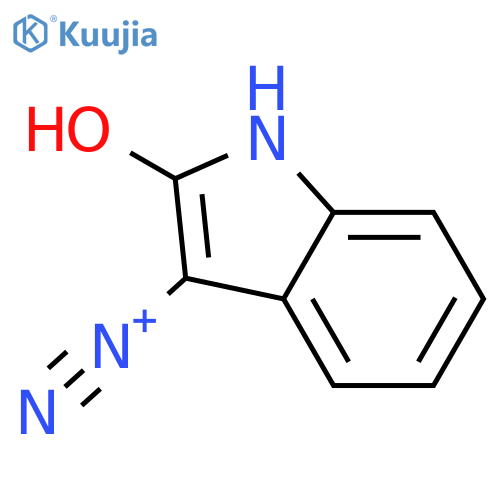Cas no 3265-29-0 (3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one)

3265-29-0 structure
商品名:3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Diazoindol-2(3H)-one
- 3-diazaoxindole
- 3-Diazo-1,3-dihydro-2H-indol-2-one
- 3-diazo-1,3-dihydro-indol-2-one
- 3-Diazo-1H-indol-2(3H)-one
- 3-Diazo-2,3-dihydro-1H-indole-2-one
- 3-diazoindolin-2-one
- 3-Diazoindoline-2-one
- 3-diazooxindole
-
- 3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one
- DTXSID00954357
- G75303
- 2-Indolinone, 3-diazo-
- 2H-Indol-2-one, 3-diazo-1,3-dihydro-
- SCHEMBL18493810
- diazooxindole
- 3-diazo-oxindole
- NSC174735
- NSC-174735
- 3265-29-0
- 3-diazonio-1H-indol-2-olate
- diazohydroxyindole
-
- インチ: InChI=1S/C8H5N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9H
- InChIKey: JUWOBCNAWKDBSM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N
計算された属性
- せいみつぶんしりょう: 160.05118
- どういたいしつりょう: 159.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 64.17
- LogP: 0.87666
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-252344-10g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 10g |
$2166.0 | 2023-09-14 | ||
| Enamine | EN300-252344-10.0g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 10.0g |
$2166.0 | 2023-03-01 | ||
| Enamine | EN300-252344-1.0g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 1.0g |
$657.0 | 2023-03-01 | ||
| Enamine | EN300-252344-2.5g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 2.5g |
$1360.0 | 2023-09-14 | ||
| Enamine | EN300-252344-5g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 5g |
$1723.0 | 2023-09-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724017-250mg |
3-Diazooxindole |
3265-29-0 | 95% | 250mg |
¥2524.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724017-100mg |
3-Diazooxindole |
3265-29-0 | 95% | 100mg |
¥1623.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724017-1g |
3-Diazooxindole |
3265-29-0 | 95% | 1g |
¥4326.00 | 2024-08-02 | |
| Enamine | EN300-252344-5.0g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 5.0g |
$1723.0 | 2023-03-01 | ||
| Enamine | EN300-252344-1g |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one |
3265-29-0 | 1g |
$657.0 | 2023-09-14 |
3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one 関連文献
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
3265-29-0 (3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
